Medetomidine Impurity 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Medetomidine Impurity 5 is a chemical compound with the molecular formula C14H18N2 : HCl and a molecular weight of 214.3 : 36.5 . Its chemical name is 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride . It is used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Medetomidine .

Molecular Structure Analysis

The molecular structure of Medetomidine Impurity 5 can be represented by the SMILES notation: CCC(C1=CNC=N1)C2=CC=CC©=C2C.Cl . The InChI representation is: InChI=1/C19H22O4/c1-14(18(20)21-2)15-9-8-12-17(13-15)19(22-3,23-4)16-10-6-5-7-11-16/h5-14H,1-4H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Medetomidine, which Medetomidine Impurity 5 is related to, include Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . The alkenylation reaction gave a compound which readily converted to medetomidine via deprotection and hydrogenation processes .Physical And Chemical Properties Analysis

Medetomidine Impurity 5 has a molecular formula of C14H18N2 : HCl and a molecular weight of 214.3 : 36.5 . The chemical name is 4-[1-(2,3-Dimethylphenyl)propyl]-1H-imidazole hydrochloride .Scientific Research Applications

1. Pharmacodynamic Effects and Receptor Specificity

Medetomidine has been extensively studied for its pharmacodynamic effects, highlighting its high specificity and selectivity to α2-adrenoceptors. It's known for its potent agonistic action at these receptors, causing dose-dependent decreases in norepinephrine turnover and having significant cardiovascular and neurochemical impacts in both animals and humans. The pharmacological profile of medetomidine suggests a wide range of potential applications in scientific research, especially in studies focusing on α2-adrenoceptors and their physiological and pathological roles (Scheinin et al., 1989; Scheinin et al., 1989).

2. Veterinary Sedation and Anesthesia

In veterinary medicine, medetomidine is utilized for its potent sedative and analgesic properties. It's particularly valuable for its dose-dependent effects and the significant dose sparing when combined with other anesthetic agents. Medetomidine's interaction with α2-adrenoreceptors underlies its use in premedication and as an adjunct to general anesthesia in various species, making it a critical subject for research in veterinary medicine and animal studies (Sinclair, 2003; Cullen, 1996; Kumar et al., 2020).

3. Anesthesia and Sedation in Humans

While the primary focus of medetomidine research has been in veterinary settings, its applications have also extended to human medicine. The drug's efficacy and safety as a sedative in critically ill patients, and its potential to reduce delirium and mechanical ventilation needs, have been subjects of interest. The unique pharmacological profile of medetomidine, including its impact on sedation levels, opioid requirements, and its cardiovascular effects, presents a rich area for further research and potential therapeutic applications (Gerlach & Dasta, 2007; Lin et al., 2012; Lewis et al., 2021).

Mechanism of Action

While specific information on the mechanism of action of Medetomidine Impurity 5 is not available, Medetomidine, the parent compound, is a specific and selective alpha-2 adrenoceptor agonist . By binding to the presynaptic alpha-2 adrenoceptors, it inhibits the release of norepinephrine, therefore, terminating the propagation of pain signals .

properties

CAS RN |

138867-04-6 |

|---|---|

Molecular Formula |

C20H31N3O3SSi |

Molecular Weight |

421.64 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

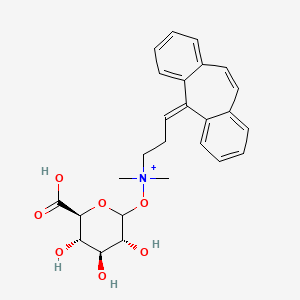

![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)

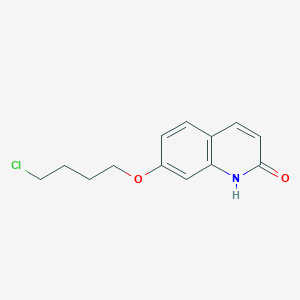

![7-(4-(4-(Benzo[b]thiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one hydrochloride](/img/structure/B602205.png)

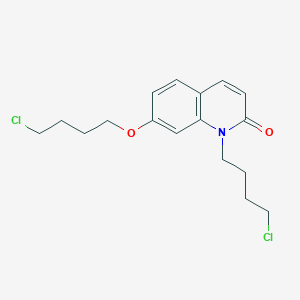

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)